5-Bromo-2-chloro-3-fluoroisonicotinic acid
Overview
Description
5-Bromo-2-chloro-3-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H2BrClFNO2. It is a derivative of isonicotinic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring. This compound is used in various scientific research studies due to its versatile properties, making it a valuable tool for investigating pharmaceuticals, organic synthesis, and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluoroisonicotinic acid typically involves halogenation reactions. One common method starts with isonicotinic acid, which undergoes bromination, chlorination, and fluorination under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination and fluorination can be carried out using appropriate halogenating agents such as thionyl chloride (SOCl2) and elemental fluorine (F2) or other fluorinating reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multi-step synthesis with intermediate purification steps. The reaction conditions are carefully controlled to ensure safety and efficiency, with the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-3-fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroisonicotinic acid: Similar in structure but lacks the chlorine atom.
5-Bromo-2-chloroisonicotinic acid: Similar but lacks the fluorine atom.
5-Bromo-2-fluoroisonicotinic acid: Similar but lacks the chlorine atom.
Uniqueness
5-Bromo-2-chloro-3-fluoroisonicotinic acid is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique combination of halogens imparts distinct chemical and physical properties, making it valuable for specific research applications and synthetic routes .
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-2-1-10-5(8)4(9)3(2)6(11)12/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEABXBWDWKXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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